1-(2-Bromophenyl)-2-pentanol
Overview
Description
1-(2-Bromophenyl)-2-pentanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-bromobenzyl bromide reacts with pentanal in the presence of magnesium to form the desired product. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenylpentanol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 1-(2-Bromophenyl)-2-pentanone.
Reduction: 1-(2-Phenyl)-2-pentanol.
Substitution: 1-(2-Aminophenyl)-2-pentanol or 1-(2-Thiophenyl)-2-pentanol.
Scientific Research Applications
1-(2-Bromophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-pentanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-pentanol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-pentanol: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-Iodophenyl)-2-pentanol: Iodine substitution results in distinct chemical behavior.
Uniqueness: 1-(2-Bromophenyl)-2-pentanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. Its chemical properties and applications distinguish it from other halogenated phenylpentanol derivatives.
Properties
IUPAC Name |
1-(2-bromophenyl)pentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7,10,13H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBODDGSIRNLBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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